molecular formula C12H13N3OS B2558154 N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide CAS No. 1448044-20-9

N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide

Cat. No.: B2558154
CAS No.: 1448044-20-9
M. Wt: 247.32
InChI Key: YWNKNGNXPYFCEK-UHFFFAOYSA-N
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Description

N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide is a chemical compound belonging to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms. Thiadiazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of N-benzyl-N,3-dimethylthiourea with chloroacetic acid in the presence of a base such as triethylamine.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, involving reagents like alkyl halides.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Alkyl halides, triethylamine

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones

  • Reduction: Thioethers

  • Substitution: Alkylated thiadiazoles

Scientific Research Applications

Chemistry: N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide is used in the synthesis of various heterocyclic compounds and as a building block in organic synthesis. Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties. Medicine: It is explored for its potential use in drug development, particularly in the treatment of infections and cancer. Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The thiadiazole ring can bind to biological targets, altering biochemical pathways and enzyme activities. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • N-benzyl-N-methylthiourea

  • N-ethyl-N-methylthiourea

  • N-benzyl-N-ethylthiourea

Uniqueness: N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide is unique due to its specific substitution pattern on the thiadiazole ring, which influences its reactivity and biological activity compared to other thiadiazoles.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-9-13-11(17-14-9)12(16)15(2)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNKNGNXPYFCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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